Setoglaucine
Overview
Description
Setoglaucine is a basic dye used to stain DNA.
Scientific Research Applications
Quantum Dots for Diagnostics and Imaging
Research on quantum dots, including those derived or functionalized with compounds similar to Setoglaucine, has expanded from electronic materials science to biological applications. These advancements have enabled high-resolution cellular imaging and long-term in vivo observation, highlighting their potential in diagnostics and understanding intracellular processes at the single-molecule level (Michalet et al., 2005).
Metal Complexes and Cytotoxicity
This compound's metal complexes have been explored for their cytotoxicity against tumor cell lines, demonstrating enhanced cytotoxicity compared to this compound alone. This suggests a synergistic effect that could be leveraged in cancer therapy (Chen et al., 2012).
Anti-inflammatory Action
This compound and its derivatives have shown potential in modulating immune responses, particularly through their anti-inflammatory actions. Studies have found that they can inhibit the production of pro-inflammatory cytokines while increasing anti-inflammatory IL-10 production, suggesting a role in treating acute and chronic inflammatory diseases (Remichkova et al., 2009).
Immunomodulatory Effects
This compound has exhibited immunomodulatory effects, affecting the host's resistance to infections. Its actions are dose-dependent and protocol-dependent, impacting lymphocyte proliferation and antibody response, which could have implications for developing treatments for infectious diseases (Ivanovska et al., 1997).
Clinical Translation of Nanomedicine
The application of nanomedicine, potentially involving compounds like this compound, offers a promising avenue for diagnostics, therapeutics, and medical devices. Their unique properties at the nanoscale enable targeted tumor therapy, drug delivery systems, and diagnostic imaging agents, paving the way for innovative treatments and diagnostic methods (Min et al., 2015).
Antiplasmodial Activity
This compound has shown antiplasmodial activity, supporting its use in traditional medicine as an antimalarial remedy. This activity opens new research avenues for developing antimalarial drugs or treatments based on this compound and its derivatives (Graziose et al., 2011).
Mechanism of Action
Target of Action
Setoglaucine, also known as Basic Blue 1, is primarily used as a dye to stain DNA . It interacts with the DNA molecules, allowing for enhanced visualization under certain conditions .
Mode of Action
It is known that it binds to dna, resulting in a color change that allows for the visualization of the dna
Result of Action
The primary result of this compound’s action is the staining of DNA, which enhances its visibility under a microscope . This allows researchers to study the structure and organization of DNA more effectively.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the binding efficiency of this compound to DNA . Additionally, the temperature and light conditions can potentially affect the stability of the dye .
Biochemical Analysis
Cellular Effects
Setoglaucine has notable effects on various types of cells and cellular processes. In mammalian cells, this compound is used to stain DNA, which helps in identifying and visualizing cell nuclei. This staining process does not significantly alter cell function but provides a clear contrast for microscopic examination. This compound has also been observed to influence cell signaling pathways and gene expression by binding to DNA and potentially interfering with transcriptional processes. These effects are generally minimal and do not lead to significant changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA. This compound binds to the minor groove of the DNA helix, stabilizing the DNA structure and enhancing its visibility under a microscope. This binding is primarily driven by electrostatic interactions between the positively charged this compound molecules and the negatively charged DNA phosphate backbone. Additionally, this compound may inhibit certain enzymes involved in DNA replication and transcription by blocking their access to the DNA template .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In solution, this compound remains stable for several weeks at -20°C but may degrade more rapidly at higher temperatures. Long-term exposure to this compound in cell cultures has not been extensively studied, but short-term exposure does not appear to have significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in staining DNA without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These adverse effects are likely due to the compound’s ability to interfere with DNA replication and transcription at high concentrations. It is important to carefully control the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleic acid metabolism. It interacts with enzymes and cofactors involved in DNA replication and transcription, potentially inhibiting their activity. The exact metabolic pathways affected by this compound are still being studied, but its primary role is in the stabilization and visualization of DNA. This compound may also affect metabolic flux and metabolite levels by interfering with nucleic acid synthesis .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion. It binds to DNA in the cell nucleus, where it accumulates and exerts its staining effects. This compound may also interact with transporters and binding proteins that facilitate its movement within the cell. The compound’s localization and accumulation are influenced by its affinity for nucleic acids and its ability to penetrate cellular membranes .
Subcellular Localization
This compound is primarily localized in the cell nucleus, where it binds to DNA and stains the nucleic acids. This subcellular localization is driven by the compound’s affinity for the DNA phosphate backbone and its ability to penetrate the nuclear envelope. This compound does not appear to undergo significant post-translational modifications or targeting signals, as its localization is primarily determined by its chemical properties and interactions with DNA .
Properties
IUPAC Name |
[4-[(2-chlorophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN2.ClH/c1-25(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFBMKYXAYEJM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29636-46-2 (nitrate) | |
Record name | Setoglaucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883984 | |
Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3521-06-0 | |
Record name | Basic blue 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3521-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setoglaucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basic Blue 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92N74OA24D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Setoglaucine function as a stain for DNA in biological samples?
A1: this compound is a basic dye that binds to DNA after RNA has been selectively removed from the sample. This selective staining is achieved by pre-treating the tissue sections with concentrated phosphoric acid (either 90% or 75%) at a low temperature (5°C) for specific durations [, ]. The phosphoric acid treatment effectively extracts RNA while leaving the DNA intact. Subsequently, staining with an aqueous solution of this compound at a pH of 3.5 results in a distinct blue coloration of the nuclei, indicating the presence of DNA [, ].
Q2: What is the structural formula and molecular weight of this compound?
A2: Unfortunately, the provided abstracts do not contain the structural formula or molecular weight of this compound. To obtain this information, it is recommended to consult a chemical database or the manufacturer's safety data sheet.
Q3: Are there any specific requirements for tissue fixation when using this compound for DNA staining?
A3: Yes, the research indicates that tissue fixation plays a role in the effectiveness of this compound staining. Tissues fixed with Carnoy's solution, 10% buffered neutral formalin, or paraformaldehyde were found to be most suitable for staining with this compound [, ].
Q4: Beyond its use as a biological stain, what other applications does this compound have?
A4: this compound has shown potential as a redox indicator in analytical chemistry, specifically in cerate oxidimetry [] and dichrometry []. It has also been explored in spot tests for detecting various ions, including cerium(IV) [] and palladium []. Additionally, research suggests its use in studying the catalytic effects of micelles on reactions involving carbonium ions [].
Q5: How does the structure of this compound relate to its function as a redox indicator?
A5: While the provided research doesn't delve into the specific structure-activity relationships of this compound, it's likely that its triphenylmethane structure, common to many dyes, plays a role in its redox properties. These structures can undergo reversible oxidation and reduction, leading to distinct color changes that make them suitable for indicating redox potential changes in a solution.
Q6: Are there any analytical methods specifically mentioned for detecting or quantifying this compound?
A6: While not explicitly detailed, the research mentions utilizing "in situ absorption spectra" to analyze the interaction of this compound with DNA in stained nuclei [, ]. This suggests that spectrophotometry, a technique relying on the absorption and transmission of light through a substance, is likely employed for studying this compound.
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